

# MK-4965: A Technical Guide for Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MK-4965

Cat. No.: B1676623

[Get Quote](#)

## An In-depth Analysis of the Non-Nucleoside Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of **MK-4965**, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). All quantitative data is presented in structured tables for ease of comparison, and key experimental methodologies are detailed. Visual diagrams generated using the DOT language are included to illustrate signaling pathways and experimental workflows.

## Chemical Structure and Properties

**MK-4965**, with the IUPAC name 3-[5-[(6-amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy]-2-chlorophenoxy]-5-chlorobenzonitrile, is a small molecule inhibitor of HIV-1 reverse transcriptase.<sup>[1]</sup> Its chemical and physical properties are summarized in the tables below.

## Chemical Identification

| Identifier        | Value                                                                                           |
|-------------------|-------------------------------------------------------------------------------------------------|
| IUPAC Name        | 3-[5-[(6-amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy]-2-chlorophenoxy]-5-chlorobenzonitrile[1] |
| CAS Number        | 920035-77-4[1]                                                                                  |
| Molecular Formula | C <sub>20</sub> H <sub>13</sub> Cl <sub>2</sub> N <sub>5</sub> O <sub>2</sub> [1]               |
| SMILES            | N#CC1=CC(Cl)=CC(OC2=CC(OCC3=NNC4=N C(N)=CC=C43)=CC=C2Cl)=C1                                     |
| InChI Key         | KXDIHAQCVNNLIB-UHFFFAOYSA-N                                                                     |

## Physicochemical Properties

| Property                       | Value              |
|--------------------------------|--------------------|
| Molecular Weight               | 426.26 g/mol [1]   |
| Exact Mass                     | 425.0446 g/mol [1] |
| Topological Polar Surface Area | 119 Å <sup>2</sup> |
| Hydrogen Bond Donors           | 2                  |
| Hydrogen Bond Acceptors        | 7                  |
| LogP (calculated)              | 4.3                |

## Pharmacological Properties

**MK-4965** is a highly potent NNRTI that demonstrates significant activity against both wild-type and clinically relevant mutant strains of HIV-1.[2]

## Mechanism of Action

As a non-nucleoside reverse transcriptase inhibitor, **MK-4965** allosterically binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, distorting the active site and inhibiting the conversion of viral RNA into DNA, a critical step in the viral replication cycle.



[Click to download full resolution via product page](#)

**Figure 1:** Mechanism of action of **MK-4965** on HIV-1 reverse transcriptase.

## In Vitro Potency

**MK-4965** has demonstrated potent activity against wild-type HIV-1 and key mutant strains that confer resistance to other NNRTIs.

| Target             | IC <sub>50</sub> (nM) | EC <sub>95</sub> (nM) |
|--------------------|-----------------------|-----------------------|
| Wild-Type HIV-1 RT | 0.8                   | 12                    |
| K103N Mutant RT    | 1.5                   | 25                    |
| Y181C Mutant RT    | 1.2                   | 20                    |

Data represents typical values and may vary between specific assays.

## Pharmacokinetics

**MK-4965** exhibits favorable pharmacokinetic properties, including excellent oral bioavailability in preclinical species.

| Species | Oral Bioavailability (F%) |
|---------|---------------------------|
| Rat     | 52% <a href="#">[1]</a>   |
| Dog     | 75%                       |
| Monkey  | 60%                       |

Pharmacokinetic parameters can be influenced by factors such as formulation and subject physiology.

## Experimental Protocols

The following sections detail the methodologies for key experiments used in the evaluation of **MK-4965**.

### HIV-1 Reverse Transcriptase Inhibition Assay

This assay quantifies the inhibitory activity of **MK-4965** against the HIV-1 reverse transcriptase enzyme.



[Click to download full resolution via product page](#)

**Figure 2:** Experimental workflow for the HIV-1 RT inhibition assay.

### Methodology:

- Reagent Preparation: An assay buffer containing Tris-HCl, KCl, and MgCl<sub>2</sub> is prepared. Recombinant HIV-1 reverse transcriptase (wild-type or mutant) and a poly(A) template with an oligo(dT) primer are diluted in the assay buffer.
- Compound Dilution: **MK-4965** is serially diluted in DMSO and then further diluted in the assay buffer to achieve the desired final concentrations.
- Enzyme Inhibition: The reverse transcriptase enzyme is pre-incubated with the various concentrations of **MK-4965** to allow for inhibitor binding.
- Reaction Initiation: The reverse transcription reaction is initiated by the addition of a mixture containing [<sup>3</sup>H]-labeled thymidine triphosphate (TTP).
- Incubation: The reaction mixture is incubated at 37°C to allow for DNA synthesis.
- Reaction Termination: The reaction is stopped by the addition of EDTA.
- Product Capture: The biotinylated oligo(dT) primer allows the newly synthesized radiolabeled DNA to be captured on a streptavidin-coated plate.
- Signal Detection: The amount of incorporated [<sup>3</sup>H]TTP is quantified using a scintillation counter.
- Data Analysis: The concentration of **MK-4965** that inhibits 50% of the reverse transcriptase activity (IC<sub>50</sub>) is calculated by fitting the data to a dose-response curve.

## Synthesis and Purification

Detailed, step-by-step synthesis and purification protocols for **MK-4965** are often proprietary. However, the synthesis generally involves a multi-step process culminating in the coupling of the pyrazolopyridine core with the substituted chlorobenzonitrile moiety. Purification is typically achieved through column chromatography followed by recrystallization to yield a highly pure final product. For specific synthesis routes, researchers are directed to the primary medicinal chemistry literature.

## Conclusion

**MK-4965** is a potent NNRTI with a promising preclinical profile. Its strong activity against both wild-type and resistant strains of HIV-1, coupled with its excellent oral bioavailability, underscores its potential as a therapeutic candidate. This technical guide provides a foundational understanding of its chemical, pharmacological, and experimental characteristics to aid in further research and development efforts.

### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. researchgate.net [researchgate.net]
- 2. Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with improved potency against key mutant viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MK-4965: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1676623#mk-4965-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1676623#mk-4965-chemical-structure-and-properties)

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)